2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride

Medicinal Chemistry Lipophilicity SAR

2-[(2,4-Dimethylphenyl)methyl]azetidine HCl enhances CNS drug design via superior lipophilicity (XLogP3=2.7) and conformational flexibility (2 rotatable bonds), offering a distinct SAR vector. Azetidines show potent anti-TB activity (MIC99 <10 μM), making this compound a strategic anti-infective scaffold. The hydrochloride salt ensures reliable solubility for reproducible in vitro pharmacology and PROTAC development. Order now for your discovery programs.

Molecular Formula C12H18ClN
Molecular Weight 211.73
CAS No. 2411297-17-9
Cat. No. B2602908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride
CAS2411297-17-9
Molecular FormulaC12H18ClN
Molecular Weight211.73
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2CCN2)C.Cl
InChIInChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
InChIKeyIREMGRUKHCSLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride (CAS 2411297-17-9): Structural and Procurement Baseline


2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride is a substituted azetidine hydrochloride salt with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol [1]. It features a constrained four-membered azetidine ring substituted with a 2,4-dimethylbenzyl group at the 2-position, forming a versatile small-molecule scaffold . This compound is supplied as a research-grade intermediate with a purity of at least 95% and is intended strictly for laboratory research purposes .

Procurement Risk: Why Generic Azetidine Substitution Fails for 2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride


Azetidine derivatives are not functionally interchangeable. The specific positioning of substituents on the azetidine ring and the aromatic moiety fundamentally alters physicochemical properties and biological activity [1]. In the 2-[(2,4-Dimethylphenyl)methyl]azetidine scaffold, the methylene spacer between the azetidine ring and the 2,4-dimethylphenyl group introduces additional rotational flexibility and alters the spatial orientation of the pharmacophore compared to directly N-aryl substituted analogs [2]. Furthermore, the choice of hydrochloride salt form versus free base impacts solubility, stability, and handling characteristics, which are critical for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence: 2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride vs. Structural Analogs


Lipophilicity Modulation: Enhanced logP via Methylene Spacer and 2,4-Dimethyl Substitution

The target compound, 2-[(2,4-Dimethylphenyl)methyl]azetidine (free base), exhibits a computed XLogP3 of 2.7 [1]. This is significantly higher than that of directly N-aryl substituted analogs lacking the methylene spacer, such as 1-(2,4-dimethylphenyl)azetidine, which has a computed XLogP3 of 2.58 . The increased lipophilicity is attributed to the combined effect of the 2,4-dimethyl substitution pattern on the phenyl ring and the presence of the methylene linker [1].

Medicinal Chemistry Lipophilicity SAR

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

The 2-[(2,4-Dimethylphenyl)methyl]azetidine scaffold (free base) possesses two rotatable bonds, as computed for its structure [1]. This is one more rotatable bond than found in directly linked 2-aryl azetidine isomers, such as (2S)-2-(3,4-dimethylphenyl)azetidine, which has a computed rotatable bond count of 1 [2]. The additional rotatable bond, attributed to the methylene spacer, provides a distinct conformational flexibility profile that can influence binding entropy and the exploration of new chemical space in structure-activity relationship (SAR) studies [1].

Molecular Modeling Conformational Analysis Drug Design

Hydrochloride Salt Form: A Defined Stoichiometry and Handling Advantage Over Free Base

The target compound is supplied as a defined hydrochloride salt (C12H17N·HCl) with a molecular weight of 211.73 g/mol [1]. This contrasts with its free base form, 2-[(2,4-Dimethylphenyl)methyl]azetidine, which has a lower molecular weight of 175.27 g/mol [2]. The hydrochloride salt generally exhibits improved aqueous solubility and solid-state stability compared to the free base, a class-level property well-established for basic amine-containing compounds . This defined stoichiometry ensures accurate molar calculations for biological assays and simplifies handling by reducing the hygroscopicity and volatility often associated with free amines.

Salt Selection Pre-formulation Analytical Chemistry

Azetidine Class-Level Activity: Context from Recent Antitubercular and CNS Studies

While no direct biological data is available for the target compound, recent high-impact studies on structurally related azetidine derivatives demonstrate the class's potential. A 2024 study in the Journal of Medicinal Chemistry identified a series of azetidines (termed BGAz) with potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, exhibiting MIC99 values <10 μM without detectable resistance [1]. Separately, a patent on azetidine derivatives (US-9120771-B2) claims their utility as antidepressants, highlighting the relevance of the azetidine scaffold for CNS targets .

Antitubercular CNS Therapeutics Class-Level Activity

Procurement-Aligned Application Scenarios for 2-[(2,4-Dimethylphenyl)methyl]azetidine hydrochloride


Medicinal Chemistry: CNS Penetrant Scaffold Design

This scenario is ideal for medicinal chemists designing novel CNS-active agents. The enhanced lipophilicity (XLogP3 = 2.7) of the 2-[(2,4-Dimethylphenyl)methyl]azetidine scaffold, compared to less lipophilic analogs, makes it a superior starting point for projects requiring improved blood-brain barrier permeability [1]. The scaffold's unique conformational flexibility (2 rotatable bonds) also provides a distinct SAR vector not accessible with rigid azetidine variants [2].

Anti-Infective Discovery: Next-Generation Tuberculosis Agents

Given the recent high-profile findings that azetidines can potently kill multidrug-resistant M. tuberculosis with MIC99 values <10 μM [1], this compound is a strategic choice for anti-infective research groups. Its unique substitution pattern (2,4-dimethylbenzyl) offers a novel chemotype to explore SAR around the promising azetidine core, aiming to overcome resistance and improve upon the PK/PD profiles of first-generation azetidine hits [2].

Chemical Biology: Developing Novel Receptor Probes

For chemical biology applications requiring the development of high-quality probe molecules, this compound's hydrochloride salt form ensures reliable and consistent solubility, which is critical for reproducible in vitro pharmacology [1]. Its well-defined structure and synthetic accessibility make it an excellent candidate for further functionalization to create affinity probes, fluorescent ligands, or PROTAC building blocks targeting novel receptor systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.